N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE]ACETAMIDE
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Overview
Description
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE]ACETAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with appropriate reagents under controlled conditions.
Substitution Reactions:
Condensation Reaction: The final step involves a condensation reaction between the substituted pyrimidine and acetamide, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide .
- N-(4,6-Dimethylpyrimidin-2-yl)-N-methyl-4-amino .
- Sulfometuron-methyl .
Uniqueness
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE]ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methyl-4-nitrophenyl)carbamimidoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-7-13(22(24)25)5-6-14(9)20-16(19-12(4)23)21-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H2,17,18,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAARYJWRYBBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)[N+](=O)[O-])C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)[N+](=O)[O-])C)/NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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